3-(2-BROMOPHENYL)-N-[2-(THIOPHEN-3-YL)ETHYL]PROPANAMIDE
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-thiophen-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNOS/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMRMFFWDZTLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC2=CSC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMOPHENYL)-N-[2-(THIOPHEN-3-YL)ETHYL]PROPANAMIDE typically involves the reaction of 2-bromobenzoyl chloride with 2-(thiophen-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-BROMOPHENYL)-N-[2-(THIOPHEN-3-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
3-(2-BROMOPHENYL)-N-[2-(THIOPHEN-3-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-BROMOPHENYL)-N-[2-(THIOPHEN-3-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide ()
- Molecular Formula: C₂₂H₂₂BrNO₃ (428.33 g/mol).
- Key Differences: Heterocycle: Furan (oxygen-based) vs. thiophene (sulfur-based) in the target compound. Furan’s higher electronegativity may reduce electron density in the aromatic system compared to thiophene . Bromo Position: 4-Bromophenyl vs. 2-bromophenyl in the target. The para-substitution may reduce steric hindrance but alter electronic interactions with targets. Substituent on Ethyl Group: 4-Methoxyphenyl vs. thiophen-3-yl.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()
- Key Differences: Backbone: Propan-1-amine vs. propanamide. Substituents: Naphthalen-1-yloxy introduces a bulky, planar aromatic system, which may enhance π-π stacking but reduce conformational flexibility compared to the target’s bromophenyl group .
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ()
- Molecular Formula: C₁₂H₁₃ClF₃NO (303.69 g/mol).
- Key Differences: Halogen: Chloro and trifluoromethyl groups vs. bromophenyl. Steric Effects: 2,2-Dimethyl substitution adds rigidity to the propanamide backbone, which may restrict binding to flexible targets compared to the target compound’s unsubstituted chain .
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Molecular Formula : C₁₉H₂₁N₅O (335.40 g/mol).
- Key Differences: Tetrazole Ring: A bioisostere for carboxylic acids, introducing acidic protons (pKa ~4.9) that enhance solubility and mimic carboxylate interactions in biological systems. This contrasts with the neutral amide in the target compound .
3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide ()
- Dichlorophenyl Group: Additional halogens increase lipophilicity and may enhance receptor binding affinity but raise toxicity risks compared to the target’s single bromine .
Comparative Analysis Table
Research Implications
- Thiophene vs. Furan : Thiophene’s sulfur atom may improve metabolic stability over furan’s oxygen, which is prone to oxidative degradation .
- Halogen Positioning : 2-Bromophenyl in the target may offer steric advantages in binding pockets compared to 4-substituted analogs .
- Functional Groups : Amides (target) balance H-bonding and stability, whereas tetrazoles () or sulfonamides () introduce distinct solubility and reactivity profiles .
This comparison underscores the importance of substituent selection in optimizing physicochemical and biological properties for targeted applications. Further studies should explore synthesis routes, pharmacokinetics, and specific target interactions.
Biological Activity
3-(2-Bromophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a thiophene moiety, which are known to influence its biological activity. The presence of the bromine atom can enhance the reactivity and interaction with biological targets, making it a valuable compound for drug development.
Anticancer Activity
Recent studies have investigated the anticancer properties of 3-(2-Bromophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide. It has shown promising results against various cancer cell lines:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance, similar compounds have reported IC50 values as low as 0.48 µM, indicating strong potential for further development as anticancer agents .
- Mechanism of Action : Flow cytometry analyses revealed that this compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways. This suggests that it may trigger programmed cell death, which is a crucial mechanism in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, 3-(2-Bromophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide has been evaluated for antimicrobial activity:
- Broad-Spectrum Efficacy : Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are still being elucidated but may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Anticancer | MEL-8 | 0.78 | Apoptosis via caspase activation |
| Antimicrobial | Various bacteria | Varies | Cell membrane disruption |
Case Study 1: Anticancer Efficacy
In a study published in MDPI, derivatives similar to 3-(2-Bromophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide were found to exhibit significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications in the chemical structure could lead to enhanced biological activity, suggesting a structure-activity relationship (SAR) worth exploring further .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of compounds related to 3-(2-Bromophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide. Results indicated effective inhibition against common pathogens, emphasizing its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
